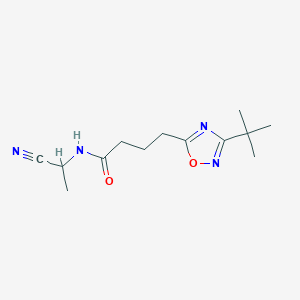
2-(2-chloro-6-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chloro-6-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, commonly referred to as CFA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFA is a small molecule that belongs to the class of amides and has a molecular formula of C20H21ClFN3O.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Compounds structurally related to 2-(2-chloro-6-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide have been synthesized and evaluated for their anti-inflammatory activity. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory properties in research, suggesting potential therapeutic applications for similar compounds (Sunder & Maleraju, 2013).
Comparative Metabolism Studies
Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into the metabolic pathways and potential toxicological profiles of related acetamide compounds. Such research helps in understanding the environmental impact and safety profile of new chemical entities (Coleman et al., 2000).
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs have been investigated for their photovoltaic efficiency and ligand-protein interactions, indicating potential applications in dye-sensitized solar cells (DSSCs) and as bioactive molecules targeting specific proteins (Mary et al., 2020).
Thrombin Inhibition
Some 2-(2-chloro-6-fluorophenyl)acetamides have been identified as potent thrombin inhibitors, indicating the potential of such compounds in developing new anticoagulant drugs. These studies highlight the importance of the structural moiety for binding to the thrombin active site and inhibiting its function (Lee et al., 2007).
Green Drug Design and Discovery
Research into environmentally friendly synthesis of analgesic and antipyretic compounds, including acetamide derivatives, underscores the importance of green chemistry in drug design and discovery. This approach aims to minimize environmental impact while developing therapeutically valuable compounds (Reddy et al., 2014).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c20-17-9-4-10-18(21)16(17)12-19(24)22-13-15-8-5-11-23(15)14-6-2-1-3-7-14/h1-4,6-7,9-10,15H,5,8,11-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHULYDGVARSZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2418898.png)








![1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2418911.png)
![2-{[2-(3-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2418913.png)

![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2418918.png)
